molecular formula C7H8N2O3 B142253 6-Methoxy-2-methylpyrimidine-4-carboxylic acid CAS No. 136518-04-2

6-Methoxy-2-methylpyrimidine-4-carboxylic acid

Cat. No. B142253
M. Wt: 168.15 g/mol
InChI Key: FCCBFMJPSZQKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2-methylpyrimidine-4-carboxylic acid is a chemical compound that belongs to the pyrimidine family. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In

Mechanism Of Action

The mechanism of action of 6-Methoxy-2-methylpyrimidine-4-carboxylic acid is not fully understood. However, studies have shown that this compound exhibits its antitumor activity through the inhibition of DNA synthesis and cell proliferation. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In antiviral activity, 6-Methoxy-2-methylpyrimidine-4-carboxylic acid inhibits viral DNA synthesis by acting as a nucleoside analogue.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-Methoxy-2-methylpyrimidine-4-carboxylic acid have been extensively studied. It has been shown to exhibit low toxicity and good biocompatibility. Additionally, this compound has been shown to exhibit good solubility in water, making it suitable for use in aqueous solutions.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6-Methoxy-2-methylpyrimidine-4-carboxylic acid is its versatility. It can be used in various fields, including medicinal chemistry, material science, and agriculture. Additionally, this compound exhibits low toxicity and good biocompatibility, making it suitable for use in biological systems. However, one of the limitations of this compound is its relatively low yield during synthesis, which can limit its availability for research purposes.

Future Directions

There are several future directions for the research of 6-Methoxy-2-methylpyrimidine-4-carboxylic acid. One potential direction is the synthesis of derivatives of this compound to enhance its activity and selectivity. Additionally, further studies can be conducted to elucidate the mechanism of action of this compound and its potential applications in other fields. Finally, the development of more efficient synthesis methods can increase the availability of this compound for research purposes.
Conclusion:
In conclusion, 6-Methoxy-2-methylpyrimidine-4-carboxylic acid is a versatile compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area can lead to the development of new drugs, materials, and agricultural products.

Scientific Research Applications

6-Methoxy-2-methylpyrimidine-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties. Additionally, this compound has been used as a building block in the synthesis of various pharmaceuticals, including antiviral drugs such as Acyclovir. In material science, 6-Methoxy-2-methylpyrimidine-4-carboxylic acid has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In agriculture, this compound has been used as a plant growth regulator to enhance crop yield.

properties

CAS RN

136518-04-2

Product Name

6-Methoxy-2-methylpyrimidine-4-carboxylic acid

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

6-methoxy-2-methylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-4-8-5(7(10)11)3-6(9-4)12-2/h3H,1-2H3,(H,10,11)

InChI Key

FCCBFMJPSZQKJK-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)OC)C(=O)O

Canonical SMILES

CC1=NC(=CC(=N1)OC)C(=O)O

synonyms

4-Pyrimidinecarboxylicacid,6-methoxy-2-methyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

62.6 g of methyl 6-methoxy-2-methylpyrimidine-4-carboxylate are added to a stirred solution of 14.4 g of sodium hydroxide in 100 ml of water and 350 ml of methanol and stirring is continued until hydrolysis is complete (TLC checking). 200 ml of methanol are added to the reaction mixture, and the sodium salt is filtered off with suction and then washed with methanol/diethyl ether (1:1) on the suction filter. The filter residue (59.3 g; melting point above 265° C.) dried in vacuo at 50° C. is introduced in portions into a solution of 24.5 g of acetyl chloride in 300 ml of methanol. The mixture is then stirred at room temperature for 1/2 h, the solid is filtered off with suction and the filter residue is then washed with abs. methanol. The filtrate is concentrated in vacuo on a rotary evaporator and the residue is dried at high vacuum. 25.1 g of 6-methoxy-2-methylpyrimidine-4-carboxylic acid of melting point 184°-188° C. (dec.) are obtained in this way.
Quantity
62.6 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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